methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate
Overview
Description
Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate is a complex organic compound that features a quinoline, thiophene, and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiophene and pyridine moieties. Key steps include:
Bromination: Introduction of the bromine atom to the quinoline ring.
Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the phenyl group to the quinoline.
Amidation: Formation of the amide bond between the quinoline and thiophene derivatives.
Esterification: Conversion of the carboxylic acid group to the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide and thiophene S-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate involves interaction with specific molecular targets. The quinoline and thiophene moieties can intercalate with DNA, while the pyridine ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(6-chloro-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate
- Methyl 2-{[(6-fluoro-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate
Uniqueness
Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of quinoline, thiophene, and pyridine moieties also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 2-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]-4-pyridin-3-ylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3O3S/c1-34-27(33)24-21(17-8-5-11-29-14-17)15-35-26(24)31-25(32)20-13-23(16-6-3-2-4-7-16)30-22-10-9-18(28)12-19(20)22/h2-15H,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKSVHMSEAMOFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CN=CC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116170 | |
Record name | Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522594-68-9 | |
Record name | Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522594-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.